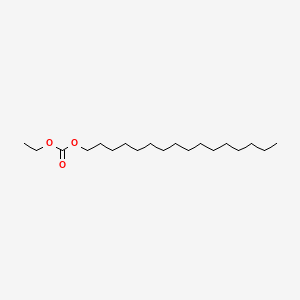

Ethyl hexadecyl carbonate

Description

Properties

CAS No. |

34571-06-7 |

|---|---|

Molecular Formula |

C19H38O3 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

ethyl hexadecyl carbonate |

InChI |

InChI=1S/C19H38O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21-4-2/h3-18H2,1-2H3 |

InChI Key |

VOLKWMGYUIZMAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl Hexadecyl Carbonate: An Examination of Available Data and Intended Use

For the attention of: Researchers, scientists, and drug development professionals.

October 26, 2025

Executive Summary

This document addresses the inquiry regarding the mechanism of action of ethyl hexadecyl carbonate. Following a comprehensive review of scientific literature and chemical databases, it is concluded that This compound is not recognized as a pharmaceutical agent and, therefore, does not have a characterized pharmacological mechanism of action.

The available data indicates that this compound is primarily utilized in the cosmetics industry as an emollient and skin-conditioning agent. There is no evidence to suggest its use or investigation as a therapeutic compound in drug development. Consequently, the core requirements of an in-depth technical guide, including quantitative data on biological activity, detailed experimental protocols for mechanism-of-action studies, and signaling pathway diagrams, cannot be fulfilled as the foundational data does not exist.

Chemical Identity and Properties

This compound, also known as cetyl ethyl carbonate, is the ester of cetyl alcohol and carbonic acid.[1] Its chemical and physical properties are well-documented in chemical databases such as PubChem.[2][3]

Table 1: Chemical Identification of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | Carbonic acid, ethyl hexadecyl ester; Cetyl ethyl carbonate | CAS Common Chemistry[1] |

| CAS Number | 34571-06-7 | PubChem[2] |

| Molecular Formula | C19H38O3 | CAS Common Chemistry[1] |

| Molecular Weight | 314.5 g/mol | PubChem[2] |

Contextual Analysis of Related Compounds

To ensure a thorough investigation, searches were conducted for related chemical entities. While some compounds with similar names or chemical motifs exhibit biological activity, it is crucial to distinguish them from this compound.

For instance, cetyl alcohol , a precursor to this compound, is known to have emollient properties and has been investigated for potential antimicrobial activity due to its effects on cell membrane permeability.[4] Additionally, certain cyclic carbonate derivatives of antibiotics have been synthesized and evaluated for their antibacterial activities.[5] However, these findings are specific to those molecules and cannot be extrapolated to this compound.

Conclusion

The request for an in-depth technical guide on the mechanism of action of this compound for a drug development audience is based on a misinterpretation of the compound's application. The available scientific and technical information categorizes this compound as a cosmetic ingredient, not a pharmacological agent. There are no published studies, quantitative data, or established experimental protocols pertaining to a therapeutic mechanism of action.

Therefore, the creation of the requested tables, diagrams, and detailed experimental methodologies is not feasible. It is recommended that future research inquiries be directed by the established applications of this compound.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | C19H38O3 | CID 3015692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C19H38O3 | CID 3015692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Synthesis and Antibacterial Evaluation of a Series of 11,12-Cyclic Carbonate Azithromycin-3-O-descladinosyl-3-O-carbamoyl Glycosyl Derivatives [mdpi.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Ethyl Hexadecyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hexadecyl carbonate, a long-chain ester of carbonic acid, presents a unique set of physicochemical properties that are of significant interest in various scientific and industrial applications, including pharmaceuticals and material science. Its molecular structure, characterized by a long hydrophobic alkyl chain and a polar carbonate group, dictates its interaction with various solvents. Understanding the solubility of this compound is paramount for its effective formulation, processing, and application. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, methodologies for its experimental determination, and estimated solubility in a range of common solvents based on data from structurally analogous compounds.

Core Principles of Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility profile is a balance between its non-polar and polar characteristics.

-

Non-Polar Character: The dominant feature of the this compound molecule is the long C16 alkyl (hexadecyl) chain. This extended hydrocarbon tail is highly non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.

-

Polar Character: The carbonate functional group (-O-(C=O)-O-) introduces a degree of polarity to the molecule due to the presence of electronegative oxygen atoms. This allows for dipole-dipole interactions with polar solvents.

Consequently, this compound is expected to exhibit good solubility in non-polar and moderately polar organic solvents, while its solubility in highly polar solvents, such as water, is anticipated to be very low.

Estimated Solubility of this compound

| Solvent Classification | Solvent | Predicted Solubility of this compound | Supporting Data for Analogous Compounds |

| Non-Polar | Hexane | High | Long-chain fatty acid esters are generally highly soluble in alkanes. |

| Toluene | High | The aromatic ring of toluene can interact favorably with the alkyl chain. | |

| Moderately Polar | Acetone | Moderate to High | The ketone group in acetone can interact with the carbonate moiety. |

| Ethanol | Moderate | The hydroxyl group of ethanol can hydrogen bond with the carbonate oxygens, but the long alkyl chain limits miscibility. | |

| Ethyl Acetate | High | As an ester itself, ethyl acetate has a similar polarity profile. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Low to Moderate | While polar, the large size of the solute may hinder effective solvation. |

| N,N-Dimethylformamide (DMF) | Low to Moderate | Similar to DMSO, steric factors may play a role. | |

| Polar Protic | Water | Very Low | The hydrophobic nature of the hexadecyl chain results in poor aqueous solubility.[1] |

| Methanol | Low | Shorter-chain alcohol with higher polarity than ethanol, leading to lower solubility for long-chain esters. |

Note: The predicted solubility is a qualitative estimation. For precise quantitative data, experimental determination is necessary.

Experimental Protocol for Solubility Determination

To obtain accurate solubility data for this compound, a standardized experimental protocol should be followed. The following method is a general procedure that can be adapted for various solvents.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the selected solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., GC-MS or HPLC) to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in units of grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains a gap in the scientific literature, a strong understanding of its chemical structure allows for reliable predictions of its solubility behavior. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. The provided estimations and methodologies serve as a valuable resource for researchers and professionals working with this compound, enabling informed decisions in formulation development and scientific investigation.

References

An In-depth Technical Guide on the Thermal Degradation Profile of Ethyl Hexadecyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hexadecyl carbonate is an organic compound with the chemical formula C19H38O3.[1] As a long-chain alkyl carbonate, its thermal stability and degradation profile are of significant interest in various applications, including its potential use as a phase-change material, a lubricant, or a component in pharmaceutical and cosmetic formulations. Understanding the thermal behavior of this compound is crucial for determining its processing parameters, storage conditions, and predicting its performance at elevated temperatures. This technical guide provides a comprehensive overview of the thermal degradation profile of this compound, detailing experimental methodologies and expected decomposition pathways.

Data Presentation

Due to the limited availability of specific experimental data for this compound in the public domain, the following table summarizes the expected thermal degradation characteristics based on the behavior of similar long-chain organic carbonates and esters. These values should be considered as estimates and require experimental verification.

| Thermal Property | Expected Value/Range | Analytical Technique |

| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | Thermogravimetric Analysis (TGA) |

| Peak Decomposition Temperature (Tpeak) | 250 - 300 °C | Differential Thermogravimetry (DTG) |

| End of Decomposition Temperature (Tend) | 300 - 350 °C | Thermogravimetric Analysis (TGA) |

| Major Degradation Products | Hexadecene, Ethanol, Carbon Dioxide | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) |

| Enthalpy of Decomposition (ΔHd) | Varies | Differential Scanning Calorimetry (DSC) |

Experimental Protocols

The characterization of the thermal degradation profile of this compound involves several key analytical techniques. The primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument Preparation: A thermogravimetric analyzer is calibrated for temperature and mass using standard reference materials.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative degradation.

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak, from the first derivative of the TGA curve, DTG), and the final decomposition temperature (Tend). The total mass loss is also quantified.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of the material as a function of temperature. This can provide information on melting, boiling, and decomposition enthalpies.

Methodology:

-

Instrument Preparation: The DSC instrument is calibrated for temperature and enthalpy using a standard reference material (e.g., indium).

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions: The sample and reference pans are heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic peaks. For thermal degradation, an exothermic or endothermic peak associated with decomposition can be observed, and the enthalpy of decomposition (ΔHd) can be calculated by integrating the peak area.[2]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile products formed during the thermal decomposition of the material.

Methodology:

-

Instrument Preparation: A pyrolysis unit is coupled to a gas chromatograph-mass spectrometer (GC-MS) system. The GC column and MS detector are prepared according to standard operating procedures.

-

Sample Preparation: A very small amount of this compound is placed in a pyrolysis tube.

-

Experimental Conditions: The sample is rapidly heated to a specific decomposition temperature (determined from TGA data) in the pyrolyzer. The volatile fragments are then swept by a carrier gas into the GC column.

-

Separation and Detection: The decomposition products are separated based on their boiling points and affinity for the GC column stationary phase. The separated components are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

-

Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the chemical structures of the degradation products.

Mandatory Visualization

Proposed Thermal Degradation Pathway

The thermal decomposition of this compound is proposed to proceed through a non-radical, intramolecular elimination reaction (a cis-elimination or Ei mechanism), similar to the pyrolysis of other esters. This pathway involves a six-membered cyclic transition state.

Caption: Proposed thermal degradation pathway of this compound.

Experimental Workflow for Thermal Analysis

The logical flow for characterizing the thermal degradation profile of a compound like this compound is outlined below.

Caption: Experimental workflow for determining the thermal degradation profile.

References

literature review on ethyl hexadecyl carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hexadecyl carbonate is an organic compound with the chemical formula C19H38O3. It belongs to the class of carbonic acid esters, characterized by a carbonate group linked to an ethyl and a hexadecyl alkyl chain. While information on its specific applications in drug delivery is limited in publicly available literature, its chemical structure suggests potential use as an emollient, solvent, or vehicle in topical formulations, similar to other long-chain alkyl esters. This technical guide provides a comprehensive review of the available scientific information on this compound, focusing on its synthesis and physicochemical properties.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C19H38O3 | PubChem[1][2] |

| Molecular Weight | 314.5 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 34571-0-7 | PubChem[1] |

| Computed XLogP3 | 8.5 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Computed Rotatable Bond Count | 18 | PubChem[1] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves the reaction of 1-hexadecanol with ethyl chloroformate in the presence of a base.

Experimental Protocol: Synthesis

Materials:

-

1-Hexadecanol

-

Ethyl chloroformate

-

Pyridine

-

Dichloromethane (CH2Cl2)

-

1 M Hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Absolute ethanol

Procedure:

-

A solution of 1.30 g of hexadecyl carbazate and 0.45 mL of pyridine in 75 mL of dichloromethane is prepared in a suitable reaction vessel.

-

The solution is stirred at room temperature.

-

0.50 g of ethyl chloroformate is added dropwise to the stirred solution over a period of 5 minutes.

-

The reaction mixture is stirred overnight at room temperature to ensure completion of the reaction.

-

The resulting solution is washed successively with 1 M HCl, 5% NaHCO3 solution, and water.

-

The organic layer is then dried over anhydrous Na2SO4.

-

The solvent (dichloromethane) is removed by evaporation.

-

The resulting crude product is recrystallized from 75 mL of absolute ethanol, with heating to 75°C and subsequent cooling to 0°C, to yield purified this compound.

Potential Applications in Drug Formulation

While specific studies on the use of this compound in drug delivery are not prominent in the reviewed literature, its properties as a long-chain ester suggest potential as a pharmaceutical excipient. Excipients are inactive substances formulated alongside the active pharmaceutical ingredient of a medication, for the purpose of bulking up formulations that contain potent active ingredients, or to confer a therapeutic enhancement on the active ingredient in the final dosage form, such as facilitating drug absorption, reducing viscosity, or enhancing solubility.

Given its lipophilic nature, this compound could potentially function as:

-

An emollient: In topical formulations, it could help to soften and soothe the skin.

-

A solvent: It may be used to dissolve or suspend lipophilic active pharmaceutical ingredients.

-

A vehicle: It could serve as the base for creams, lotions, and ointments.

-

A viscosity-modifying agent: It might be used to alter the thickness and flow properties of a formulation.

Further research is required to validate these potential applications and to characterize the performance of this compound in various drug delivery systems.

Signaling Pathways and Mechanism of Action

There is no information available in the current body of scientific literature to suggest that this compound is directly involved in any specific signaling pathways or possesses a distinct pharmacological mechanism of action. Its primary role in a pharmaceutical context would likely be as an inactive excipient, facilitating the delivery and performance of the active drug substance.

Visualizations

Synthesis Workflow of this compound

Caption: Synthesis of this compound.

Logical Relationship of Potential Pharmaceutical Functions

Caption: Potential Pharmaceutical Functions.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Characteristics of Alkyl Carbonates

Alkyl carbonates are a class of organic compounds characterized by a carbonate ester group flanked by two alkyl groups. They can be linear (e.g., dimethyl carbonate, diethyl carbonate) or cyclic (e.g., ethylene carbonate, propylene carbonate).[1] Due to their favorable properties, such as low toxicity, biodegradability, and excellent solvent capabilities, they are gaining prominence in various fields, including as electrolytes in lithium-ion batteries, green solvents, and reagents in organic synthesis.[2][3] This guide provides a comprehensive overview of their core physical and chemical characteristics, detailed experimental protocols, and relevant chemical pathways.

Physical Characteristics of Common Alkyl Carbonates

The physical properties of alkyl carbonates can be fine-tuned by altering the length and structure of their alkyl chains, influencing their polarity and boiling points.[3] They are generally considered polar aprotic solvents.[3][4][5] The quantitative physical data for several common alkyl carbonates are summarized below for easy comparison.

| Property | Ethylene Carbonate (EC) | Propylene Carbonate (PC) | Dimethyl Carbonate (DMC) | Diethyl Carbonate (DEC) |

| Formula | C₃H₄O₃ | C₄H₆O₃ | C₃H₆O₃ | C₅H₁₀O₃[6] |

| Molar Mass ( g/mol ) | 88.06[7] | 102.09[8] | 90.08 | 118.13[6] |

| Appearance | White/colorless solid[5] | Colorless liquid[4][9] | Colorless liquid | Colorless liquid[6] |

| Density (g/cm³) | 1.321 @ 25°C | 1.205 @ 25°C[4][8] | 0.997 @ 25°C | 0.975 @ 20°C |

| Melting Point (°C) | 34 to 37[5] | -48.8[4] | 2 to 4 | -43 |

| Boiling Point (°C) | 243-244 | 240-243[8][9] | 90 | 126-128 |

| Flash Point (°C) | 143 (closed cup) | 116-135 (closed cup)[9][10] | 17 | 25 |

| Vapor Pressure (mmHg) | 0.02 @ 36.4°C | 0.13 @ 20°C[11] | 53 @ 25°C | 10 @ 23°C |

| Dynamic Viscosity (mPa·s) | 1.90 @ 40°C | 2.76 @ 20°C[9] | 0.63 @ 20°C | 0.75 @ 25°C |

| Refractive Index (n20/D) | 1.415 @ 40°C | 1.421[8] | 1.369 | 1.385 |

| Dipole Moment (D) | 4.9[5] | 4.9[4] | 0.91 | 0.92 |

| Solubility in Water | Soluble[12] | 17.5% @ 25°C[10] | Slightly soluble | Insoluble |

Chemical Characteristics and Reactivity

Alkyl carbonates are characterized by the reactivity of the carbonyl group. They are stable under normal conditions but can undergo hydrolysis and transesterification.[5][12]

-

Hydrolysis: In the presence of strong acids or alkalies, alkyl carbonates can hydrolyze. For instance, ethylene carbonate hydrolyzes rapidly above 125°C with alkalies.[12]

-

Transesterification: This is a key reaction for synthesizing different alkyl carbonates. For example, ethylene carbonate can be converted to dimethyl carbonate via transesterification with methanol.[5] This process is often used as a green alternative to synthesis methods involving toxic reagents like phosgene.[2]

-

Reactivity with Nucleophiles: The carbonyl carbon is susceptible to nucleophilic attack. This reactivity is harnessed in various organic syntheses where dialkyl carbonates act as carboxylating or alkylating agents.

Synthesis of Alkyl Carbonates

Several methods exist for the synthesis of alkyl carbonates, avoiding hazardous reactants like phosgene.[2][13]

-

Reaction of an Oxide with Carbon Dioxide: Ethylene carbonate is commercially produced by the reaction of ethylene oxide with carbon dioxide, often catalyzed by various complexes.[5] (CH₂)₂O + CO₂ → (CH₂O)₂CO[5]

-

Transesterification: Asymmetrical alkyl carbonates can be synthesized via the transesterification of a lighter alkyl carbonate (like DMC) with a different alcohol.[2] This reaction is often base-catalyzed.

-

Three-Component Coupling: A versatile method involves the coupling of an alcohol, carbon dioxide, and an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[14][15]

The following diagram illustrates the generalized workflow for the three-component synthesis of an unsymmetrical alkyl carbonate.

Caption: Generalized workflow for synthesizing unsymmetrical alkyl carbonates.

Experimental Protocols

Synthesis of an Unsymmetrical Alkyl Carbonate (General Protocol)

This protocol is adapted from methodologies involving the three-component coupling of alcohols, CO₂, and alkyl halides.[14]

Objective: To synthesize an unsymmetrical alkyl carbonate (e.g., Benzyl methyl carbonate).

Materials:

-

Benzyl alcohol

-

Anhydrous N,N-dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃), finely ground

-

Tetrabutylammonium iodide (TBAI)

-

Methyl iodide (or other alkyl halide)

-

Carbon dioxide (gas cylinder)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a gas inlet, add benzyl alcohol (1 eq.) and anhydrous DMF.

-

Add potassium carbonate (5 eq.) and tetrabutylammonium iodide (5 eq.) to the solution.

-

Flush the reaction mixture with CO₂ gas three times to create a CO₂ atmosphere.

-

Add the alkyl halide (e.g., methyl iodide, 5 eq.) to the suspension via syringe.

-

Stir the reaction mixture vigorously at room temperature (or gentle heating, e.g., 40-50°C, if required) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product using flash column chromatography on silica gel to obtain the pure unsymmetrical alkyl carbonate.

Determination of Physical Properties

Standard laboratory procedures are used to determine the physical properties listed in the table.

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25°C).

-

Viscosity: Determined using a viscometer (e.g., an Ostwald or Ubbelohde viscometer for kinematic viscosity, or a rotational viscometer for dynamic viscosity) in a temperature-controlled bath.

-

Refractive Index: Measured using a refractometer (e.g., an Abbé refractometer) at a standard temperature (20°C) and wavelength (the D-line of a sodium lamp, 589 nm).[8]

-

Boiling and Melting Points: Determined using standard laboratory apparatus. For boiling point, distillation under atmospheric pressure is used. For melting point, a melting point apparatus is employed.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: Used to identify the characteristic carbonyl (C=O) stretching vibration, which typically appears as a strong absorption band around 1750 cm⁻¹.[16][17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the alkyl groups and the carbonate moiety. For dimethyl carbonate, a single proton signal is observed in the ¹H NMR spectrum.[19]

-

Raman Spectroscopy: Can also be used to probe the C=O stretching mode and study intermolecular interactions in solution.[17][20]

-

This guide provides foundational knowledge on the physical and chemical properties of alkyl carbonates, essential for their application in research and development. The provided protocols offer a starting point for their synthesis and characterization in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]

- 4. Propylene carbonate - Wikipedia [en.wikipedia.org]

- 5. Ethylene carbonate - Wikipedia [en.wikipedia.org]

- 6. Diethyl carbonate [webbook.nist.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Propylene carbonate anhydrous, 99.7 108-32-7 [sigmaaldrich.com]

- 9. univarsolutions.com [univarsolutions.com]

- 10. Propylene Carbonate Solvent Properties [macro.lsu.edu]

- 11. Propylene carbonate anhydrous, 99.7 108-32-7 [sigmaaldrich.com]

- 12. Ethylene carbonate | C3H4O3 | CID 7303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis of symmetrical organic carbonates via significantly enhanced alkylation of metal carbonates with alkyl halides/sulfonates in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Dimethyl carbonate(616-38-6) 1H NMR spectrum [chemicalbook.com]

- 20. Noncoincidence Effects of Dimethyl Carbonate in Binary Mixtures Probed by Raman Spectroscopy: Experimental and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl Hexadecyl Carbonate: Synthesis, Properties, and Applications

Introduction

Ethyl hexadecyl carbonate, also known by its systematic name carbonic acid, ethyl hexadecyl ester, and the common name cetyl ethyl carbonate, is an asymmetric organic carbonate. Its molecular formula is C19H38O3. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, its preparation falls under well-established methods for the synthesis of asymmetric carbonates. This guide provides a comprehensive overview of the probable synthetic routes, key experimental protocols, and known applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C19H38O3 |

| Molecular Weight | 314.5 g/mol |

| CAS Registry Number | 34571-06-7[1] |

| Appearance | Waxy solid at room temperature (predicted) |

| Solubility | Insoluble in water; Soluble in organic solvents |

| Synonyms | Carbonic acid, ethyl hexadecyl ester; 1-Hexadecanol, ethyl carbonate; Cetyl ethyl carbonate[1] |

Historical Context and Probable Synthesis Routes

The synthesis of organic carbonates gained prominence with the development of phosgene chemistry in the early 20th century.[2] Two primary methods are the most probable routes for the synthesis of this compound, both historically and in modern organic chemistry.

-

Reaction of Ethyl Chloroformate with Hexadecanol: This is a classic and straightforward method for forming an asymmetric carbonate.

-

Transesterification of a Dialkyl Carbonate with Hexadecanol: This method offers a "phosgene-free" and often greener alternative.

Synthesis via Ethyl Chloroformate

This method involves the reaction of a fatty alcohol, in this case, 1-hexadecanol (cetyl alcohol), with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Signaling Pathway Diagram: Synthesis via Ethyl Chloroformate

Caption: Reaction pathway for the synthesis of this compound from 1-hexadecanol and ethyl chloroformate.

Experimental Protocol: Synthesis via Ethyl Chloroformate

-

Materials:

-

1-Hexadecanol (Cetyl alcohol)

-

Ethyl chloroformate

-

Anhydrous pyridine (or another suitable base like triethylamine)

-

Anhydrous dichloromethane (or another inert solvent like diethyl ether)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-hexadecanol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add anhydrous pyridine (1.1 equivalents) to the solution with stirring.

-

Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Data Presentation: Expected Yields and Purity

| Parameter | Expected Value |

| Yield | 80-95% |

| Purity (after purification) | >98% |

Synthesis via Transesterification

Transesterification is a widely used method for synthesizing asymmetric carbonates from readily available symmetric carbonates like diethyl carbonate or dimethyl carbonate.[3][4] This reaction is typically catalyzed by a base or an acid.

Experimental Workflow: Transesterification Synthesis

Caption: General workflow for the synthesis of this compound via transesterification.

Experimental Protocol: Transesterification Synthesis

-

Materials:

-

1-Hexadecanol (Cetyl alcohol)

-

Diethyl carbonate (used as both reactant and solvent)

-

Sodium methoxide (or another suitable catalyst like potassium carbonate or a Lewis acid)

-

Dilute hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

-

Distillation apparatus

-

-

Procedure:

-

Combine 1-hexadecanol (1 equivalent) and a large excess of diethyl carbonate in a round-bottom flask equipped with a distillation head.

-

Add a catalytic amount of sodium methoxide (e.g., 5 mol%).

-

Heat the reaction mixture to a temperature that allows for the distillation of the ethanol byproduct, thereby driving the equilibrium towards the product side.

-

Continue the reaction until no more ethanol is distilled off.

-

Monitor the reaction progress by Gas Chromatography (GC) or TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize the catalyst with dilute hydrochloric acid.

-

Wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess diethyl carbonate under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation or recrystallization.

-

Data Presentation: Reaction Conditions and Conversion

| Parameter | Value |

| Reactant Ratio (Hexadecanol:DEC) | 1:10 |

| Catalyst Loading | 5 mol% NaOCH3 |

| Reaction Temperature | 120-140 °C |

| Conversion | >90% |

Applications and Future Outlook

While the historical applications of this compound are not well-defined, its chemical structure lends itself to several potential uses, primarily leveraging its long alkyl chain and carbonate functionality.

-

Cosmetics and Personal Care: Similar to other long-chain esters, it can function as an emollient, conditioning agent, and solvent in cosmetic formulations.

-

Pharmaceuticals: It has potential as a component in drug delivery systems, such as in the formulation of microemulsions or as a lipid-based excipient.

-

Flavor and Fragrance: A 2022 study identified this compound as a volatile flavor compound in fermented sausage, suggesting its contribution to the overall flavor profile.[2]

-

Lubricants and Plasticizers: The long alkyl chain suggests potential applications as a lubricant or a plasticizer for polymers.

The future development and application of this compound will likely be in areas where its specific properties—such as its high molecular weight, lipophilicity, and carbonate chemistry—can be exploited. Further research into its biocompatibility and biodegradability will be crucial for its adoption in pharmaceutical and cosmetic applications.

References

Methodological & Application

Application Notes and Protocols for Ethyl Hexadecyl Carbonate as a Non-Polar Solvent in Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ethyl hexadecyl carbonate as a potential non-polar, green solvent for various synthetic applications. While specific documented uses in synthesis are emerging, its properties suggest it is a viable alternative to traditional non-polar solvents, particularly in high-temperature reactions and for dissolving non-polar reactants and intermediates.

Introduction to this compound

This compound, also known as cetyl ethyl carbonate, is a long-chain dialkyl carbonate.[1] As part of the oleochemical carbonate family, it is derived from renewable feedstocks, positioning it as a sustainable solvent choice.[2][3] Its high boiling point, low volatility, and non-polar nature make it a suitable medium for a variety of organic reactions, especially those requiring elevated temperatures and a non-protic environment. The growing interest in green chemistry has highlighted organic carbonates as environmentally benign alternatives to conventional hazardous solvents.[4][5][6]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its effective use as a solvent. The following table summarizes key data for this compound and compares it with other relevant solvents.

| Property | This compound | Diethyl Carbonate (DEC) | Toluene | Dodecane |

| Molecular Formula | C₁₉H₃₈O₃ | C₅H₁₀O₃ | C₇H₈ | C₁₂H₂₆ |

| Molecular Weight ( g/mol ) | 314.5 | 118.13 | 92.14 | 170.34 |

| Boiling Point (°C) | ~340 (estimated) | 126 | 111 | 216 |

| Melting Point (°C) | Data not available | -43 | -95 | -10 |

| Density (g/mL) | Data not available | 0.975 | 0.867 | 0.749 |

| Polarity | Non-polar | Moderately Polar | Non-polar | Non-polar |

| Flash Point (°C) | >150 (estimated) | 25 | 4 | 71 |

| Solubility in Water | Insoluble | Slightly soluble | Insoluble | Insoluble |

| Vapor Pressure | Very Low | Moderate | High | Low |

Note: Some physical properties for this compound are estimated based on trends for long-chain dialkyl carbonates, as specific experimental data is limited.

Potential Applications in Synthesis

Based on its properties, this compound is a promising solvent for the following applications:

-

High-Temperature Reactions: Its high boiling point allows for conducting reactions at elevated temperatures without the need for high-pressure apparatus. This is beneficial for reactions with high activation energies, such as certain types of cross-coupling reactions, esterifications, and etherifications.

-

Synthesis of Non-Polar Compounds: As a non-polar solvent, it is an excellent choice for dissolving and reacting non-polar substrates, such as long-chain fatty acids, esters, and other lipophilic molecules often encountered in drug development.

-

Green Alternative to Traditional Solvents: It can serve as a replacement for high-boiling point hydrocarbon solvents like dodecane, or potentially as a substitute for more toxic polar aprotic solvents in specific applications where high temperature is the primary requirement.[7]

-

Drug Delivery Systems: Long-chain carbonates are explored for their use in formulating drug delivery systems due to their biocompatibility and ability to solubilize poorly water-soluble active pharmaceutical ingredients (APIs).

Experimental Protocols

The following are generalized protocols for reactions where this compound could be employed as a solvent. Researchers should optimize these protocols for their specific substrates and catalysts.

Protocol 4.1: General Procedure for a High-Temperature Condensation Reaction

This protocol describes a generic setup for a condensation reaction, such as an esterification or amidation, which often requires elevated temperatures to drive the reaction to completion by removing a small byproduct like water.

Materials:

-

Reactant A (e.g., a carboxylic acid)

-

Reactant B (e.g., an alcohol or amine)

-

Catalyst (e.g., p-toluenesulfonic acid, or a tin-based catalyst)

-

This compound (solvent)

-

Dean-Stark apparatus or molecular sieves for water removal

-

Standard laboratory glassware (round-bottom flask, condenser, heating mantle, magnetic stirrer)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add reactant A (1.0 eq), reactant B (1.1 eq), and the catalyst (0.01-0.1 eq).

-

Add this compound as the solvent (concentration typically 0.1-1.0 M).

-

If using a Dean-Stark trap, fill it with this compound.

-

Assemble the reaction apparatus with a condenser.

-

Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) with vigorous stirring.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up: Due to the high boiling point of this compound, standard rotary evaporation is not feasible.[8][9]

-

Option 1 (Product Precipitation): If the product is a solid and insoluble in a non-polar solvent at low temperature, cool the reaction mixture and add a co-solvent like hexane to precipitate the product. Collect the product by filtration.

-

Option 2 (Liquid-Liquid Extraction): Dilute the reaction mixture with a lower-boiling point organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic phase with water or an appropriate aqueous solution to remove the catalyst and any polar byproducts. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Option 3 (Chromatography): Directly load the crude reaction mixture onto a silica gel column and elute with an appropriate solvent system to isolate the product. The high-boiling solvent will either be retained on the column or elute much later than the product of interest, depending on polarities.

-

Protocol 4.2: General Procedure for a Suzuki Cross-Coupling Reaction

This protocol outlines a typical Suzuki cross-coupling reaction, which often benefits from high temperatures to ensure efficient catalytic turnover.

Materials:

-

Aryl halide (1.0 eq)

-

Arylboronic acid or ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

-

This compound (solvent)

-

Standard inert atmosphere glassware (Schlenk flask or similar)

Procedure:

-

To a Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed this compound via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) under a positive pressure of inert gas with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Safety and Handling

While long-chain dialkyl carbonates are generally considered to have low toxicity, appropriate safety precautions should always be taken.[10][11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when heating the solvent.

-

Fire Safety: this compound has a high flash point, making it less of a fire hazard than volatile solvents. However, it is still combustible at high temperatures. Keep away from open flames and strong oxidizing agents.

-

Disposal: Dispose of waste this compound and its solutions in accordance with local environmental regulations for organic waste. Due to its expected low water solubility and biodegradability, avoid release into the environment.

Visualizations

Caption: General synthesis of dialkyl carbonates.

Caption: Workflow for solvent selection.

Caption: High-temperature reaction setup.

References

- 1. This compound | C19H38O3 | CID 3015692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic carbonates as green media: from laboratory syntheses to industrial applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. neuroquantology.com [neuroquantology.com]

- 6. research.rug.nl [research.rug.nl]

- 7. Replacement strategies for non-green dipolar aprotic solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]

- 11. Dialkyl Carbonates in the Green Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl Hexadecyl Carbonate in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

Ethyl hexadecyl carbonate, a dialkyl carbonate, presents a promising avenue for the development of novel drug delivery systems. Dialkyl carbonates are recognized for their favorable safety profile and biodegradability, positioning them as "green chemicals."[1] The long alkyl chain of this compound imparts a lipophilic character, making it a suitable candidate for encapsulating and delivering hydrophobic drug molecules. Lipid-based excipients are widely utilized to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[][3] This document outlines potential applications and detailed experimental protocols for the use of this compound in the formulation of Solid Lipid Nanoparticles (SLNs), a versatile drug delivery platform.[4]

While direct literature on the application of this compound in drug delivery is limited, these notes are based on the established principles of lipid-based drug delivery systems and the known properties of long-chain esters and carbonates.[5][6]

2. Physicochemical Properties and Rationale for Use

This compound's structure suggests properties that are highly advantageous for drug delivery applications. Its long hexadecyl chain provides a solid, lipidic core at physiological temperatures, ideal for forming the matrix of SLNs.[4] This lipid matrix can protect encapsulated drugs from degradation and control their release.[5] The carbonate linkage may offer a site for enzymatic degradation, contributing to the biocompatibility and biodegradability of the carrier.[1]

Table 1: Postulated Physicochemical Properties of this compound for Drug Delivery Applications

| Property | Postulated Value/Characteristic | Rationale for Drug Delivery Application |

| Molecular Formula | C19H38O3 | Provides a basis for determining molecular weight and lipophilicity. |

| Appearance | Waxy solid at room temperature | Suitable as a solid lipid matrix for the formulation of Solid Lipid Nanoparticles (SLNs).[4] |

| Solubility | Insoluble in water; Soluble in organic solvents | Enables the encapsulation of lipophilic drugs and formulation via solvent-based methods.[7] |

| Biocompatibility | Expected to be high | Dialkyl carbonates generally exhibit low toxicity.[1] Biodegradable into fatty alcohol and carbonate, which are endogenous or easily metabolized. |

| Drug Compatibility | High for lipophilic (Log P > 2) active pharmaceutical ingredients (APIs) | The long alkyl chain provides a hydrophobic environment for solubilizing and encapsulating poorly water-soluble drugs.[8] |

3. Application: Formulation of Solid Lipid Nanoparticles (SLNs)

This compound can serve as the primary solid lipid in the formulation of SLNs for the controlled delivery of hydrophobic drugs. SLNs are colloidal carriers that combine the advantages of polymeric nanoparticles and liposomes.[7]

3.1. Experimental Protocol: Preparation of Drug-Loaded SLNs by Solvent Emulsification-Evaporation

This protocol describes the formulation of a model hydrophobic drug (e.g., Paclitaxel) into SLNs using this compound as the lipid matrix.[7]

Materials:

-

This compound

-

Paclitaxel (or other hydrophobic API)

-

Lecithin (as a co-surfactant)

-

Poloxamer 188 (as a surfactant)

-

Dichloromethane (DCM)

-

Deionized water

Equipment:

-

Magnetic stirrer

-

High-speed homogenizer or sonicator

-

Rotary evaporator

-

Nanoparticle size analyzer (e.g., DLS)

Procedure:

-

Organic Phase Preparation: Dissolve 100 mg of this compound and 10 mg of Paclitaxel in 5 mL of DCM.

-

Aqueous Phase Preparation: Dissolve 50 mg of lecithin and 100 mg of Poloxamer 188 in 50 mL of deionized water.

-

Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 1000 rpm on a magnetic stirrer. After complete addition, homogenize the mixture at 15,000 rpm for 10 minutes or sonicate for 5 minutes to form a coarse oil-in-water emulsion.

-

Solvent Evaporation: Transfer the emulsion to a rotary evaporator and remove the DCM under reduced pressure at 40°C.

-

Nanoparticle Recovery: The resulting aqueous suspension contains the SLNs. This suspension can be used for further characterization or can be lyophilized for long-term storage.

4. Characterization of this compound-Based SLNs

Thorough characterization is essential to ensure the quality and performance of the formulated SLNs.[9][10]

4.1. Protocol: Particle Size, Polydispersity Index (PDI), and Zeta Potential

Method: Dynamic Light Scattering (DLS)

Procedure:

-

Dilute the SLN suspension with deionized water to an appropriate concentration.

-

Measure the particle size, PDI, and zeta potential using a DLS instrument at 25°C.

-

Perform measurements in triplicate and report the average values.

4.2. Protocol: Encapsulation Efficiency (EE) and Drug Loading (DL)

Method: Centrifugation and High-Performance Liquid Chromatography (HPLC)

Procedure:

-

Centrifuge a known amount of the SLN suspension at 15,000 g for 30 minutes to separate the SLNs from the aqueous phase.

-

Carefully collect the supernatant containing the free, unencapsulated drug.

-

Disrupt the SLN pellet with a suitable solvent (e.g., DCM or methanol) to release the encapsulated drug.

-

Quantify the amount of drug in the supernatant and the disrupted pellet using a validated HPLC method.

-

Calculate EE and DL using the following formulas:

EE (%) = (Total Drug - Free Drug) / Total Drug * 100

DL (%) = (Weight of Drug in SLNs) / (Weight of SLNs) * 100

Table 2: Hypothetical Characterization Data for Paclitaxel-Loaded this compound SLNs

| Parameter | Hypothetical Value | Significance |

| Particle Size (nm) | 180 ± 15 | Influences cellular uptake, biodistribution, and drug release.[11] Sizes below 200 nm are often desirable. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform size distribution.[12] |

| Zeta Potential (mV) | -25 ± 5 | A sufficiently high negative or positive charge indicates good colloidal stability and prevents aggregation.[13] |

| Encapsulation Efficiency (%) | 92 ± 4 | High EE indicates efficient drug entrapment within the lipid matrix. |

| Drug Loading (%) | 8.5 ± 0.5 | Represents the percentage of the drug by weight in the SLNs. |

5. In Vitro Drug Release

Studying the in vitro release profile is crucial for predicting the in vivo performance of the drug delivery system.[14]

5.1. Protocol: In Vitro Drug Release using Dialysis Bag Method

Procedure:

-

Transfer 2 mL of the drug-loaded SLN suspension into a dialysis bag (MWCO 12-14 kDa).

-

Immerse the dialysis bag in 100 mL of release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions) at 37°C with gentle stirring.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.

-

Analyze the drug concentration in the collected samples by HPLC.

-

Plot the cumulative drug release (%) versus time.

Table 3: Hypothetical In Vitro Cumulative Drug Release Data

| Time (hours) | Cumulative Release (%) |

| 0 | 0 |

| 1 | 15 |

| 4 | 35 |

| 8 | 55 |

| 12 | 70 |

| 24 | 85 |

| 48 | 95 |

6. Biocompatibility Assessment

Assessing the cytotoxicity of the formulation is a critical step in preclinical evaluation.[15]

6.1. Protocol: In Vitro Cytotoxicity using MTT Assay

Cell Line: A relevant cancer cell line (e.g., MCF-7 for a breast cancer drug) or a normal cell line (e.g., fibroblasts) to assess general toxicity.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the drug-loaded SLNs, empty SLNs, and the free drug for 24 or 48 hours.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

7. Summary and Future Directions

This compound holds significant potential as a novel lipid excipient for drug delivery systems, particularly for the formulation of SLNs for hydrophobic drugs. Its anticipated properties of biocompatibility, biodegradability, and ability to form a solid lipid core make it an attractive candidate for further investigation. The protocols outlined in this document provide a framework for the formulation, characterization, and in vitro evaluation of this compound-based SLNs.

Future research should focus on:

-

Confirming the physicochemical properties of this compound.

-

Optimizing the SLN formulation parameters.

-

Conducting comprehensive in vivo studies to evaluate the pharmacokinetics, biodistribution, and efficacy of these novel drug delivery systems.

-

Performing detailed toxicology studies to establish a comprehensive safety profile.

References

- 1. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]

- 3. rjptonline.org [rjptonline.org]

- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LIPID-BASED EXCIPIENTS - Misconceptions About Lipid-Based Drug Delivery [drug-dev.com]

- 9. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 10. azom.com [azom.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. jopcr.com [jopcr.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note 1: Quantification of Ethyl Hexadecyl Carbonate by Gas Chromatography-Mass Spectrometry (GC-MS)

An overview of proposed analytical methodologies for the quantification of ethyl hexadecyl carbonate is detailed in the following application notes. These protocols are designed for researchers, scientists, and professionals involved in drug development and other fields where precise quantification of this molecule is required. The methods are based on established analytical principles for similar long-chain esters and carbonates, providing a robust starting point for laboratory implementation.

This application note describes a proposed method for the quantification of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS). Given its high molecular weight and boiling point, a high-temperature GC method is appropriate.[1][2] GC-MS provides high sensitivity and specificity, making it suitable for complex matrices.[3]

Experimental Protocol

1. Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as dichloromethane or hexane.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

2. Instrumentation

-

A gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector is to be used.

-

GC Column: A high-temperature, low-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the analysis of long-chain esters.[4]

-

Consumables: Autosampler vials with inserts, appropriate solvents (HPLC or GC grade), and micropipettes.

3. GC-MS Method Parameters

The proposed GC-MS parameters are summarized in the table below. These are starting points and may require optimization.

| Parameter | Recommended Setting |

| GC System | |

| Injection Mode | Splitless |

| Injector Temperature | 300 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial: 150 °C, hold for 1 min |

| Ramp 1: 15 °C/min to 320 °C, hold for 10 min | |

| MS System | |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion | To be determined from the mass spectrum of the standard |

| Qualifier Ions | To be determined from the mass spectrum of the standard |

Data Presentation: Expected Quantitative Performance

The following table summarizes the expected performance characteristics of the proposed GC-MS method, based on typical performance for similar long-chain ester analyses.[5]

| Parameter | Expected Value |

| Expected Retention Time | 15 - 20 minutes |

| Linearity (R²) | > 0.995 |

| Linear Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | < 0.5 µg/mL |

| Limit of Quantification (LOQ) | < 1.5 µg/mL |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

Workflow Diagram

Application Note 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This application note presents a proposed HPLC method for the quantification of this compound. This method is suitable for non-volatile compounds and can be an alternative to GC-MS. Due to the lack of a strong UV chromophore, detection can be achieved using a Refractive Index (RI) detector or a Mass Spectrometer (MS).[6]

Experimental Protocol

1. Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as acetonitrile or a mixture of acetonitrile and isopropanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 10 µg/mL to 500 µg/mL).

-

Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filtration of the sample through a 0.45 µm syringe filter is recommended before injection.

2. Instrumentation

-

An HPLC system with a pump, autosampler, column oven, and a suitable detector (RI or MS) is required.

-

HPLC Column: A reverse-phase C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is appropriate for separating non-polar, long-chain molecules.[6]

-

Consumables: Autosampler vials, syringe filters (0.45 µm), appropriate HPLC-grade solvents, and micropipettes.

3. HPLC Method Parameters

The proposed HPLC parameters are provided in the table below. These may need optimization for specific applications.

| Parameter | Recommended Setting (RI Detection) | Recommended Setting (MS Detection) |

| HPLC System | ||

| Mobile Phase | Acetonitrile:Isopropanol (70:30 v/v) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temperature | 35 °C | 40 °C |

| Injection Volume | 20 µL | 5 µL |

| Detector | Refractive Index (RI) | Mass Spectrometer (MS) |

| RI Detector Temp. | 35 °C | N/A |

| Ion Source | N/A | Electrospray Ionization (ESI), Positive Mode |

| MS Parameters | N/A | To be optimized for the specific instrument |

Data Presentation: Expected Quantitative Performance

The following table outlines the expected performance of the proposed HPLC method.

| Parameter | Expected Value |

| Expected Retention Time | 5 - 10 minutes |

| Linearity (R²) | > 0.99 |

| Linear Range | 10 - 500 µg/mL |

| Limit of Detection (LOD) | ~5 µg/mL (RI), <1 µg/mL (MS) |

| Limit of Quantification (LOQ) | ~15 µg/mL (RI), <3 µg/mL (MS) |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Workflow Diagram

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 59130-69-7 CAS MSDS (HEXADECYL 2-ETHYLHEXANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. agilent.com [agilent.com]

- 6. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl Hexadecyl Carbonate: A Promising Bio-based Phase Change Material for Thermal Energy Storage

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl hexadecyl carbonate is an organic phase change material (PCM) belonging to the family of long-chain dialkyl carbonates. These materials are gaining significant interest for thermal energy storage (TES) applications due to their high latent heat storage capacity, tunable melting points, and potential for synthesis from renewable resources.[1] As an asymmetric carbonate, this compound offers a unique combination of properties derived from its ethyl and hexadecyl chains, making it a candidate for applications requiring specific phase transition temperatures. This document provides an overview of its potential applications, synthesis, and detailed protocols for its characterization as a PCM. While specific experimental data for this compound is limited in publicly available literature, this note provides representative data based on similar long-chain dialkyl carbonates.

Potential Applications

The primary application for this compound as a PCM lies in its ability to store and release large amounts of thermal energy at a relatively constant temperature. Potential applications include:

-

Smart Textiles and Apparel: Incorporation into fabrics to provide thermal regulation and comfort.

-

Building Energy Efficiency: Integration into building materials (e.g., wallboards, insulation) to reduce heating and cooling loads.

-

Electronics Cooling: Use as a thermal management material to prevent overheating of electronic components.

-

Medical and Pharmaceutical Applications: In temperature-controlled packaging and transport of sensitive drugs and biological samples. While not a direct therapeutic agent, its thermal properties can be crucial in maintaining the stability and efficacy of pharmaceuticals.

-

Solar Energy Storage: As a medium for storing solar thermal energy for later use.

Physicochemical and Thermophysical Properties (Representative Data)

The following table summarizes the expected thermophysical properties of this compound, based on data for similar long-chain dialkyl carbonates. It is crucial to note that these are estimated values and experimental verification is required for precise characterization.

| Property | Representative Value | Unit |

| Melting Point | 25 - 45 | °C |

| Latent Heat of Fusion | 150 - 220 | J/g |

| Thermal Conductivity (Solid) | 0.15 - 0.30 | W/m·K |

| Thermal Conductivity (Liquid) | 0.10 - 0.20 | W/m·K |

| Density (Solid) | ~900 | kg/m ³ |

| Density (Liquid) | ~850 | kg/m ³ |

Synthesis Protocol: Transesterification

A common and relatively green method for synthesizing asymmetric carbonates like this compound is through a transesterification reaction.[1]

Workflow for Synthesis of this compound:

References

Application Notes and Protocols for Formulating Stable Emulsions with Ethyl Hexadecyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hexadecyl carbonate is a long-chain ester that is gaining interest in the pharmaceutical and cosmetic industries as a versatile emollient and solvent. Its unique properties, including good spreadability and a non-greasy feel, make it an excellent candidate for use in a variety of topical formulations, such as creams, lotions, and sunscreens. These application notes provide detailed protocols for formulating stable oil-in-water (O/W) emulsions using this compound and for evaluating their long-term stability.

This compound acts as a key component of the oil phase in an emulsion, contributing to the overall sensory profile and stability of the final product. The selection of appropriate emulsifiers and processing parameters is crucial for creating a stable and aesthetically pleasing emulsion. The following sections detail the physicochemical properties of this compound, a step-by-step protocol for emulsion preparation, and a comprehensive guide to stability testing.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for the successful formulation of stable emulsions.

| Property | Value | Source/Notes |

| Chemical Name | Carbonic acid, ethyl hexadecyl ester | [1] |

| CAS Number | 34571-06-7 | [1] |

| Molecular Formula | C19H38O3 | [1][2] |

| Molecular Weight | 314.50 g/mol | [1] |

| Appearance | Expected to be a clear to slightly yellowish liquid | Based on similar long-chain esters |

| Odor | Odorless to faint | Based on similar long-chain esters |

| Solubility | Insoluble in water; Soluble in oils and organic solvents | General property of long-chain esters |

| Required HLB (Estimated) | ~11 | Estimated based on similar structures like Dicaprylyl Carbonate[3] |

| Density (Estimated) | ~0.85 - 0.95 g/cm³ at 25°C | Estimated based on similar compounds like diethyl carbonate (0.975 g/mL) and general properties of esters |

| Viscosity (Estimated) | Low to medium | Qualitative assessment based on its function as a non-greasy emollient |

| Boiling Point (Estimated) | > 200°C | Based on the high molecular weight |

Experimental Workflow for Emulsion Formulation and Stability Testing

Caption: Experimental workflow for the formulation and stability assessment of an oil-in-water emulsion.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion with this compound

This protocol describes the preparation of a stable O/W emulsion using this compound as a key component of the oil phase.

Materials:

-

Oil Phase:

-

This compound: 15.00% (w/w)

-

Cetearyl Alcohol (thickener): 3.00% (w/w)

-

Emulsifier 1 (e.g., Sorbitan Stearate, low HLB): 2.50% (w/w)

-

Emulsifier 2 (e.g., Polysorbate 60, high HLB): 2.50% (w/w)

-

-

Water Phase:

-

Deionized Water: 75.80% (w/w)

-

Glycerin (humectant): 1.00% (w/w)

-

-

Preservative:

-

Phenoxyethanol (or other broad-spectrum preservative): 0.20% (w/w)

-

Equipment:

-

Two heat-resistant beakers

-

Water bath or heating mantle

-

High-shear homogenizer (e.g., rotor-stator type)

-

Overhead stirrer with propeller blade

-

Calibrated balance

-

pH meter

-

Thermometer

Procedure:

-

Phase Preparation:

-

In one beaker, combine all components of the oil phase: this compound, cetearyl alcohol, and the two emulsifiers.

-

In a separate beaker, combine the components of the water phase: deionized water and glycerin.

-

-

Heating:

-

Heat both the oil phase and the water phase separately to 70-75°C in a water bath or on a heating mantle. Stir both phases occasionally until all components are completely dissolved and uniform.

-

-

Emulsification:

-

Slowly add the hot oil phase to the hot water phase while mixing with a high-shear homogenizer at a moderate speed.

-

Increase the homogenization speed and mix for 3-5 minutes to form a fine emulsion.

-

-

Cooling:

-

Transfer the emulsion to an overhead stirrer with a propeller blade and begin cooling while stirring gently.

-

-

Addition of Preservative:

-

When the emulsion has cooled to below 40°C, add the preservative and continue to stir until the emulsion is uniform and has reached room temperature.

-

-

Final Adjustments:

-

Measure the pH of the final emulsion and adjust if necessary using a suitable pH adjuster (e.g., citric acid or sodium hydroxide solution).

-

Protocol 2: Stability Testing of the Formulated Emulsion

This protocol outlines a series of tests to evaluate the stability of the prepared emulsion over time.

1. Macroscopic Evaluation:

-

Procedure: Store the emulsion in a transparent container at different temperature conditions (e.g., 4°C, 25°C, and 40°C). Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month, and 3 months) for any signs of instability such as:

-

Phase separation (creaming or sedimentation)

-

Color change

-

Odor change

-

Formation of a surface film

-

-

Data Presentation:

| Time | Temperature | Observations (Phase Separation, Color, Odor) |

| 24 hours | 4°C | |

| 25°C | ||

| 40°C | ||

| 1 week | 4°C | |

| 25°C | ||

| 40°C | ||

| ... | ... | ... |

2. Microscopic Analysis:

-

Procedure: Place a small drop of the emulsion on a microscope slide and cover it with a coverslip. Observe the emulsion under a light microscope at different magnifications. Note the droplet size, shape, and distribution. Repeat this analysis at the same intervals as the macroscopic evaluation to monitor for changes in droplet size (coalescence) or aggregation (flocculation).

-

Data Presentation:

| Time | Temperature | Average Droplet Size (µm) | Droplet Morphology |

| Initial | 25°C | ||

| 1 month | 4°C | ||

| 25°C | |||

| 40°C | |||

| ... | ... | ... | ... |

3. Physicochemical Characterization:

-

pH Measurement:

-

Procedure: Measure the pH of the emulsion at each time point using a calibrated pH meter. Significant changes in pH can indicate chemical instability.

-

-

Viscosity Measurement:

-

Procedure: Measure the viscosity of the emulsion using a viscometer at a controlled temperature. Changes in viscosity can indicate alterations in the emulsion's internal structure.

-

-

Data Presentation:

| Time | Temperature | pH | Viscosity (cP) |

| Initial | 25°C | ||

| 1 month | 4°C | ||

| 25°C | |||

| 40°C | |||

| ... | ... | ... | ... |

4. Accelerated Stability Testing:

-

Centrifugation Test:

-

Procedure: Place a sample of the emulsion in a centrifuge tube and centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). Observe for any phase separation. A stable emulsion should not show any separation.

-

-

Freeze-Thaw Cycling:

-

Procedure: Subject the emulsion to several cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C). After each cycle, visually inspect the sample for signs of instability. A stable emulsion should withstand at least three freeze-thaw cycles.

-

By following these detailed protocols, researchers and formulation scientists can effectively develop and characterize stable emulsions containing this compound for a wide range of pharmaceutical and cosmetic applications.

References

Application Notes and Protocols: The Potential Role of Ethyl Hexadecyl Carbonate in Nanoparticle Synthesis

Disclaimer: Extensive literature searches did not yield direct evidence or published studies on the specific use of ethyl hexadecyl carbonate in nanoparticle synthesis. The following application notes and protocols are therefore hypothetical and based on the known physicochemical properties of this compound as a skin-conditioning agent, emollient, and solvent for lipophilic compounds.[1][2][3] These characteristics suggest a potential application as an oil phase or co-surfactant in the formulation of lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) or nanoemulsions.

Application Notes: Hypothetical Use of this compound

This compound, also known as cetyl ethyl carbonate, is a carbonate ester with the chemical formula C19H38O3.[1][4] Its primary functions in cosmetic formulations are as a skin-conditioning agent and emollient.[2][3] Based on these properties, its potential role in nanoparticle synthesis can be extrapolated.

1.1. Potential as an Oily Core in Lipid Nanoparticles: